molecular formula C16H16O2 B1273265 3-(4-Phenylphenoxy)butan-2-one CAS No. 28089-74-9

3-(4-Phenylphenoxy)butan-2-one

Cat. No.: B1273265
CAS No.: 28089-74-9
M. Wt: 240.3 g/mol
InChI Key: QSPCNJJIWKLTMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenylphenoxy)butan-2-one typically involves the reaction of 4-phenylphenol with 3-buten-2-one under specific conditions. One common method includes the use of a catalyst such as titanium trichloride in an aqueous solution of N,N-dimethylformamide . The reaction is carried out at low temperatures (0-5°C) with nitrogen bubbling through the solution to maintain an inert atmosphere. The product is then extracted and purified through distillation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of alternative solvents and catalysts may be explored to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenylphenoxy)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

3-(4-Phenylphenoxy)butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Phenylphenoxy)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Phenylphenoxy)butan-2-one stands out due to its unique structure, which combines phenyl and butanone moieties. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications. Its versatility and potential for modification further enhance its significance in scientific research.

Properties

IUPAC Name

3-(4-phenylphenoxy)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12(17)13(2)18-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPCNJJIWKLTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383127
Record name 3-(4-phenylphenoxy)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28089-74-9
Record name 3-(4-phenylphenoxy)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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